molecular formula C24H17F2N3 B2385970 8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-38-1

8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2385970
CAS No.: 866348-38-1
M. Wt: 385.418
InChI Key: APXDVUQNMNDYPR-UHFFFAOYSA-N
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Description

8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with fluorine atoms and benzyl and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline skeleton.

    Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Substitution with benzyl and tolyl groups: These groups are introduced through nucleophilic substitution reactions using corresponding benzyl and tolyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and tolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl and tolyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different benzyl or tolyl groups.

Scientific Research Applications

8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Investigation of its properties for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Exploration of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Receptor modulation: Acting as an agonist or antagonist at specific receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-fluoro-5-(2-chlorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
  • 8-fluoro-5-(2-methylbenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
  • 8-fluoro-5-(2-bromobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Uniqueness

8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3/c1-15-6-8-16(9-7-15)23-20-14-29(13-17-4-2-3-5-21(17)26)22-11-10-18(25)12-19(22)24(20)28-27-23/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXDVUQNMNDYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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